
7-(4-Aminophenoxy)-2-oxo-2H-1-benzopyran-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-Aminophenoxy)-2-oxo-2H-1-benzopyran-3-carboxylic acid is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an aminophenoxy group attached to a benzopyran core, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Aminophenoxy)-2-oxo-2H-1-benzopyran-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Aminophenoxy Group: The aminophenoxy group can be introduced via a nucleophilic substitution reaction, where a halogenated benzopyran derivative reacts with 4-aminophenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs. This can include the use of advanced catalysts, continuous flow reactors, and automated purification systems.
化学反应分析
Types of Reactions
7-(4-Aminophenoxy)-2-oxo-2H-1-benzopyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzopyran derivatives.
Substitution: The aminophenoxy group can participate in nucleophilic substitution reactions, where the amino group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzopyran derivatives.
Substitution: Various substituted benzopyran derivatives depending on the reagents used.
科学研究应用
7-(4-Aminophenoxy)-2-oxo-2H-1-benzopyran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism of action of 7-(4-Aminophenoxy)-2-oxo-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminophenoxy group can interact with enzymes and receptors, modulating their activity. The benzopyran core can intercalate with DNA, affecting gene expression and cellular functions. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl, used in the past as a rubber antioxidant and an intermediate for dyes.
o-Cresolphthalein: A phthalein dye used as a pH indicator in titrations.
Uniqueness
7-(4-Aminophenoxy)-2-oxo-2H-1-benzopyran-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler compounds like 4-aminobiphenyl and o-cresolphthalein, this compound offers a versatile platform for the development of advanced materials and therapeutic agents.
属性
CAS 编号 |
92921-45-4 |
|---|---|
分子式 |
C16H11NO5 |
分子量 |
297.26 g/mol |
IUPAC 名称 |
7-(4-aminophenoxy)-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C16H11NO5/c17-10-2-5-11(6-3-10)21-12-4-1-9-7-13(15(18)19)16(20)22-14(9)8-12/h1-8H,17H2,(H,18,19) |
InChI 键 |
WRJWYTWRUWUGHJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)OC2=CC3=C(C=C2)C=C(C(=O)O3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Di([1,1'-biphenyl]-4-yl)iodanium bromide](/img/structure/B14363158.png)
![1-[2-(Phenylsulfanyl)ethenyl]piperidine](/img/structure/B14363166.png)
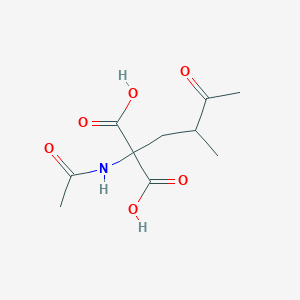
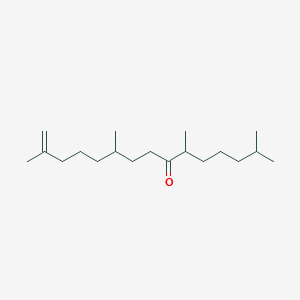
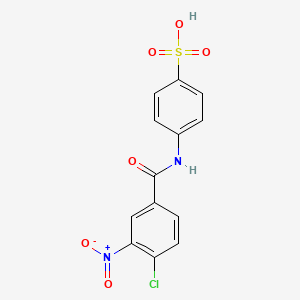
![7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione](/img/structure/B14363200.png)
![2-Benzyl-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14363213.png)
![8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B14363216.png)
![6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole](/img/structure/B14363230.png)
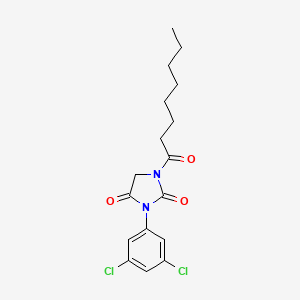
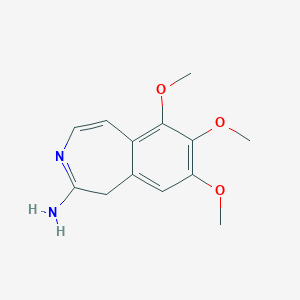
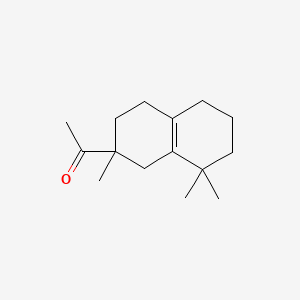

![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)
